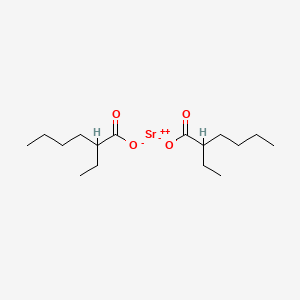

Strontium 2-ethylhexanoate

Beschreibung

Significance of Metal Carboxylates in Modern Chemistry and Materials Science

Metal carboxylates, which are compounds formed from a metal and a carboxylic acid, are of considerable importance in contemporary chemistry and materials science. wits.ac.zabiofuranchem.com Their utility stems from a unique combination of properties, including solubility in organic solvents and the ability to act as precursors for various materials. americanelements.comrsc.org In many synthetic processes, metal carboxylates, whether added directly or formed in situ, serve as common metal precursors because the carboxylate ligands solubilize the metal ion in high-boiling-point organic solvents. rsc.org This solubility is a key advantage in the fabrication of advanced materials. americanelements.com

Historically, the use of metal carboxylates dates back to ancient times, but their applications expanded significantly with the rise of the paint industry, where they were employed as driers. wits.ac.za In modern applications, their roles have diversified substantially. They are crucial as catalysts for oxidation, hydrogenation, and polymerization reactions. americanelements.comorganometal.eu For instance, they are used to catalyze the ring-opening polymerization of cyclic esters and carbonates, leading to the controlled synthesis of polymers. oup.com Furthermore, metal carboxylates are integral to the production of thin films and nanoparticles. americanelements.comrsc.org The thermal decomposition of metal carboxylates is a key process, as the end products often possess important electronic or surface properties. wits.ac.za Their applications also extend to environmental uses, such as in wastewater treatment where they can chelate heavy metals. biofuranchem.com

Overview of Strontium 2-ethylhexanoate's Role in Inorganic and Organometallic Chemistry

Strontium 2-ethylhexanoate (B8288628), with the chemical formula Sr[OOCCH(C₂H₅)C₄H₉]₂, is an organometallic compound that exemplifies the utility of metal carboxylates. americanelements.com It is a strontium source that is soluble in non-aqueous organic solvents, a property that makes it highly valuable for specific applications where water must be avoided. americanelements.com This solubility is critical for its primary role as a precursor in metal-organic decomposition (MOD) and sol-gel processing techniques. core.ac.ukcambridge.org

In the realm of inorganic and organometallic chemistry, this compound is principally used to synthesize more complex strontium-containing materials. It serves as a starting material for the creation of thin films such as strontium titanate (SrTiO₃) and barium strontium titanate (Ba₀.₅Sr₀.₅TiO₃), which have significant applications in electronics due to their ferroelectric properties. cambridge.orgcymitquimica.comtandfonline.com The compound is also used in the preparation of amorphous quaternary oxides like Ba-Sr-Co-Fe oxides for applications in catalysis. rsc.org Its thermal decomposition leads to the formation of strontium oxide, a key component in various functional materials. fishersci.at The 2-ethylhexanoate ligand facilitates a controlled decomposition process, which is essential for achieving desired material properties and morphologies.

Scope and Research Focus of the Review

This review focuses exclusively on the chemical compound this compound. It aims to provide a comprehensive and scientifically rigorous examination of its fundamental chemical characteristics and its applications in advanced research, particularly within materials science. The subsequent sections will delve into the detailed synthesis and characterization of this compound, exploring the various analytical techniques used to confirm its structure and purity. Furthermore, the article will provide an in-depth analysis of its applications as a precursor in the fabrication of thin films and nanomaterials, highlighting its role in techniques such as metal-organic chemical vapor deposition (MOCVD) and sol-gel synthesis. The discussion will be centered on detailed research findings and the relationship between the precursor's properties and the final material's characteristics.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₃₀O₄Sr nih.gov |

| Molecular Weight | 374.04 g/mol cymitquimica.comfishersci.at |

| IUPAC Name | strontium;2-ethylhexanoate nih.gov |

| CAS Number | 2457-02-5 nih.gov |

| Appearance | Viscous liquid strem.com |

| Solubility | Insoluble in water. chemicalbook.comchemicalbook.com Soluble in organic solvents. americanelements.com |

| Decomposition | Thermal decomposition can produce strontium oxide, carbon monoxide, and carbon dioxide. fishersci.at |

Eigenschaften

CAS-Nummer |

2457-02-5 |

|---|---|

Molekularformel |

C8H16O2Sr |

Molekulargewicht |

231.83 g/mol |

IUPAC-Name |

strontium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Sr/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI-Schlüssel |

CWRZJDZAIMOFML-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sr+2] |

Kanonische SMILES |

CCCCC(CC)C(=O)O.[Sr] |

Andere CAS-Nummern |

2457-02-5 |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Applications of Strontium 2 Ethylhexanoate in Advanced Materials Science

Precursor Chemistry in Thin Film Fabrication

The utility of Strontium 2-ethylhexanoate (B8288628) in materials science is primarily centered on its function as a precursor in the chemical solution deposition of thin films. Its chemical properties allow for precise stoichiometric control and the formation of uniform precursor solutions, which are essential for developing high-quality films. These solution-based methods, such as sol-gel processing and metal-organic deposition, offer significant advantages over vapor-phase techniques, including lower processing temperatures, better composition control, and the ability to coat large and complex-shaped substrates.

Sol-gel processing is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Strontium 2-ethylhexanoate is a key strontium source in these processes for producing various functional oxide films.

This compound is utilized as the strontium precursor in modified sol-gel techniques for the synthesis of Strontium Titanate (SrTiO₃) thin films. cambridge.org In a typical process, this compound is combined with a titanium precursor, such as titanium(IV) isopropoxide, in a suitable solvent medium like ethanol. researchgate.net This solution is then deposited onto a substrate, commonly fused silica (B1680970) or quartz, using a spin-coating method to ensure a uniform layer. cambridge.orgresearchgate.net

The as-deposited film is initially amorphous. cambridge.org A subsequent annealing (heat treatment) process is required to evaporate the organic components and crystallize the film into the desired perovskite structure. The final properties of the SrTiO₃ film are highly dependent on this annealing temperature. Research has shown that crystalline, cubical phase structures are obtained after annealing at temperatures of 550 °C and higher. cambridge.org The grain size of the polycrystalline film increases with higher annealing temperatures, which in turn influences the optical properties of the film, such as the refractive index and optical band gap. cambridge.orgresearchgate.net

Table 1: Effect of Annealing Temperature on SrTiO₃ Thin Film Properties A summary of research findings on the impact of post-deposition annealing temperature on the physical and optical characteristics of SrTiO₃ thin films synthesized using a this compound precursor.

| Annealing Temperature (°C) | Film State | Grain Size (nm) | Optical Band Gap (eV) |

| As-fired | Amorphous | - | 4.07 researchgate.net |

| 450 | Polycrystalline | 26.4 cambridge.org | - |

| 500 | Polycrystalline | 31.8 cambridge.org | - |

| 550 | Polycrystalline | 35.2 cambridge.org | - |

| Crystalline (Temp. not specified) | Polycrystalline | - | 3.62 researchgate.net |

In the synthesis of Barium Strontium Titanate ((Ba,Sr)TiO₃ or BST), a material widely investigated for high-density dynamic random access memories (DRAMs) and microwave integrated circuits, this compound is used in conjunction with barium and titanium precursors. The sol-gel method allows for the precise mixing of these precursors at the molecular level to achieve the desired Ba/Sr stoichiometric ratio, which is critical for tuning the material's dielectric and ferroelectric properties. The electrical behavior of BST is extremely dependent upon its material properties, including its stoichiometry and crystal structure. nist.gov

The composition of the precursor solution, including the choice of solvents and the presence of additives, plays a crucial role in the final quality of the thin films. For complex oxides like BST, metal 2-ethylhexanoates are frequently used with metal alkoxides to prepare the precursor solutions. The modification of these precursor solutions, for instance with 2-ethylhexanoic acid, can alter the molecular complexity of the precursor. This change in complexity governs the evolution of the film's microstructure during heat treatment, which directly impacts the density, grain size, and ultimately, the electrical properties of the final BST film.

Metal-Organic Deposition (MOD) is a non-vacuum technique for producing thin films. The process involves dissolving metal-organic compounds, such as this compound, in an appropriate organic solvent. The resulting solution is applied to a substrate, followed by heating in an oxidizing atmosphere to decompose the organic ligands and form the desired metal oxide film. The use of metal 2-ethylhexanoates in MOD is advantageous due to their stability and ability to form amorphous films upon spin coating, which is crucial for achieving a low quantum yield of recombination for primary photochemical products.

A specialized subset of MOD is Photochemical Metal-Organic Deposition (PMOD). In this method, the precursor film, containing compounds like this compound, is exposed to ultraviolet (UV) radiation. The UV light provides the energy to break the metal-organic bonds, decomposing the precursor and removing the organic ligands as volatile by-products. This process, which can be carried out at room temperature, results in the formation of a patterned amorphous metal or metal oxide thin film. This technique has been successfully used to deposit various metal oxides, including mixed metal oxides like Barium Strontium Titanate.

Photochemical Deposition Procedures for Complex Oxide Materials

Formation of Amorphous Quaternary Ba-Sr-Co-Fe Oxides

This compound is a precursor for creating complex multi-metal oxide films. While it is established as a starting material for perovskite thin films like Barium Strontium Titanate, its application extends to more complex systems. Quaternary oxides, specifically those containing barium, strontium, cobalt, and iron (Ba-Sr-Co-Fe-O), are of significant interest for applications such as cathodes in solid oxide fuel cells and as catalysts.

Research into the Ba-Sr-Co-Fe-O system has shown that under certain conditions, such as during oxygen evolution reaction cycling, crystalline phases can convert to an amorphous phase on the material's surface. This amorphous layer is a subject of ongoing study. The use of metal 2-ethylhexanoates as precursors in solution-based deposition methods is a common strategy for producing thin films of such complex oxides. These methods are advantageous for achieving high compositional homogeneity. Often, the as-deposited films created through these techniques are initially in an amorphous state before any subsequent high-temperature annealing is performed to induce crystallization.

Evolution of Metal-Ligand Vibrational Modes During Photolysis

The transformation of this compound and similar metal carboxylates into metal oxides can be induced by photolysis, a process that can be meticulously studied using vibrational spectroscopy. Research on the photochemically induced decomposition of thin films of metal 2-ethylhexanoate complexes provides significant insight into the reaction mechanisms at a molecular level. researchgate.net

Two-dimensional infrared correlation spectroscopy (2D-COS) has been employed to monitor the evolution of the carboxylate ligands during the conversion to metal oxides. This powerful analytical technique helps to differentiate between various coordination modes of the 2-ethylhexanoate ligand to the metal center, such as monodentate, bridging, and chelating modes. researchgate.net

The decomposition process for these metal-organic complexes is observed to occur in two distinct stages. Initially, ligands that are bound in monodentate and bridging fashions rearrange into a chelating coordination mode. It is from this intermediate chelating state that the subsequent loss of the organic ligands as volatile products occurs, leading to the formation of the final metal oxide material. researchgate.net The rate of this decomposition is influenced by factors such as the electronegativity of the metal center and the metal-oxygen bond strength. researchgate.net

Table 1: Stages of Photochemical Decomposition of Metal 2-Ethylhexanoates

| Stage | Description of Ligand Behavior | Coordination Mode Transformation |

|---|---|---|

| Stage 1 | Initial rearrangement of ligands | Monodentate & Bridging → Chelating |

| Stage 2 | Loss of ligands as volatile products | Chelating → Decomposition |

This interactive table summarizes the two-stage decomposition process observed during the photolysis of metal 2-ethylhexanoate complexes.

Role in Nanomaterials Synthesis

The use of this compound as a precursor is pivotal in the bottom-up fabrication of nanoscale materials, including nanoparticles and thin films. Its thermal decomposition characteristics allow for the controlled formation of strontium-containing nanostructures.

Preparation of Oxide Nanoparticles

The thermal decomposition of this compound ultimately yields strontium oxide (SrO), a key component in various functional materials. While many studies on strontium oxide nanoparticle synthesis employ inorganic precursors like strontium nitrate (B79036) or strontium chloride, the principles of metal-organic decomposition suggest that this compound is a viable precursor. jmst.orgillinois.eduacs.orgresearchgate.net The process involves heating the organometallic compound in a controlled environment, where the organic ligands are removed, leaving behind the desired metal oxide. This method is a component of techniques used to produce nanoparticles and thin films. For instance, combustion chemical vapor deposition (CCVD) has been used to deposit films from a solution of this compound in a toluene/propane solvent, demonstrating its utility as a precursor for oxide material deposition. rsc.org

Development of Bimetallic Oxide Nanofilms and Composites

This compound is particularly effective when used in conjunction with other metal carboxylates to create bimetallic or complex oxide nanofilms. A notable example is its use in a modified sol-gel process to fabricate Barium Strontium Titanate (BaxSr1-xTiO3 or BST) thin films. rsc.orgscispace.com

In this synthesis, this compound is mixed with barium 2-ethylhexanoate and a titanium precursor, such as titanium (IV) isopropoxide. The resulting solution is then applied to a substrate, typically by spin coating, to form a uniform film. The as-deposited films are amorphous. rsc.orgscispace.com A subsequent annealing step at elevated temperatures (e.g., 550-700°C) is required to crystallize the film into the desired cubic perovskite phase of BST. rsc.orgscispace.com This method allows for precise control over the film's stoichiometry and properties by adjusting the precursor ratios.

Table 2: Synthesis Parameters for Barium Strontium Titanate (BST) Thin Films

| Precursors | Deposition Technique | As-Fired Film State | Post-Annealing Phase |

|---|---|---|---|

| This compound, Barium 2-ethylhexanoate, Titanium (IV) isopropoxide | Modified Sol-Gel / Spin Coating | Amorphous | Cubic Perovskite |

This interactive table outlines the key components and conditions for synthesizing BST thin films using this compound.

Additive Functions in Material Formulations

Beyond its role as a precursor, this compound also functions as an additive that modifies and enhances the properties of material formulations, particularly in coatings and composites.

Adhesion Promotion Mechanisms in Coatings and Composites

Adhesion is a critical factor for the performance and durability of coatings on various substrates. This compound can act as an adhesion promoter, an additive that improves the bond between a coating and the substrate. The mechanisms behind this are multifaceted and involve interactions at the coating-substrate interface.

One primary mechanism is the formation of strong chemical bonds. The carboxylate functional groups of the molecule can interact with and form ionic bonds with metal surfaces, particularly those with a native oxide layer. This creates a robust chemical bridge between the substrate and the coating.

Furthermore, the organic 2-ethylhexanoate portion of the molecule can entangle with or react with the polymer matrix of the coating, ensuring strong covalent or secondary bonding on the coating side. This dual functionality allows the molecule to act as a molecular bridge, effectively connecting the inorganic substrate to the organic coating. Adhesion promoters also improve the wetting of the substrate by the liquid coating, which is essential for achieving a uniform and continuous bond, minimizing defects that can lead to adhesion failure.

Potential in Solar Energy Conversion Materials

The field of solar energy conversion, particularly the development of perovskite solar cells (PSCs), has seen significant advancements through compositional engineering. The introduction of various cations, including strontium, into the perovskite crystal lattice has been shown to enhance the efficiency and stability of these devices. Although research often highlights the use of strontium halides like strontium iodide (SrI₂), the potential for using this compound as a precursor for strontium doping exists.

Metal 2-ethylhexanoates are recognized as versatile precursors for synthesizing metal oxide nanocrystals. This suggests that this compound could be employed in solution-based processing methods for perovskite film fabrication. The ethylhexanoate ligand can be thermally removed at relatively low temperatures, which is compatible with the processing requirements for many types of solar cells.

The potential role of this compound in this context would be as a soluble strontium source in the precursor ink. Its decomposition during the annealing process would incorporate strontium ions into the perovskite crystal structure. The precise control over the stoichiometry afforded by using a well-defined molecular precursor like this compound could be advantageous for optimizing the performance of strontium-doped perovskite solar cells.

Table 1: Performance of Perovskite Solar Cells with Strontium Incorporation

| Perovskite Composition | Strontium Source | Key Performance Improvement | Reference |

| Quadruple Cation Perovskite | Strontium Iodide (SrI₂) | Increase in Open-Circuit Voltage (Voc) to 1.18 V | orientjchem.org |

| Cesium Lead Halide Perovskite | Strontium (unspecified precursor) | Stabilized efficiency of 10.8% with low-temperature processing | researchgate.netfigshare.com |

Application in Advanced Water Treatment Technologies

Advanced water treatment technologies often rely on photocatalysis to degrade organic pollutants into harmless substances. Semiconductor materials, such as titanium dioxide (TiO₂) and strontium titanate (SrTiO₃), are widely studied for this purpose due to their electronic properties and stability. The doping of these photocatalysts with other elements can enhance their performance by modifying their band structure and improving charge separation.

Strontium titanate, a perovskite oxide, is a well-known photocatalyst for water splitting and the degradation of organic pollutants. drpress.orgsemanticscholar.org Its synthesis can be achieved through various methods, including sol-gel, hydrothermal, and solid-state reactions. mcbu.edu.trresearchgate.net These methods typically utilize strontium salts like strontium nitrate or strontium chloride as the strontium source. researchgate.netnih.gov Given that metal 2-ethylhexanoates are effective precursors for metal oxides, this compound could potentially be used in sol-gel or other solution-based synthesis routes to produce strontium titanate nanoparticles or thin films. mcbu.edu.trelsevierpure.com The organic component would be removed during the calcination step, leaving behind the desired strontium-containing oxide.

Furthermore, doping existing photocatalysts like TiO₂ with strontium has been shown to enhance their photocatalytic activity. nih.govmedtextpublications.com The introduction of strontium can create defects in the TiO₂ lattice, which can act as trapping sites for photogenerated electrons, thereby reducing electron-hole recombination and increasing the quantum efficiency of the photocatalytic process. medtextpublications.com Studies have shown that Sr-doped TiO₂ can exhibit improved degradation of organic dyes under visible light irradiation. nih.gov

In the synthesis of Sr-doped TiO₂ nanoparticles, this compound could serve as the strontium precursor. Its solubility in organic solvents used in sol-gel processes would allow for a homogeneous distribution of strontium within the titania matrix, leading to uniformly doped materials.

Table 2: Photocatalytic Degradation Efficiency of Strontium-Containing Materials

| Photocatalyst | Target Pollutant | Degradation Efficiency | Synthesis Method | Strontium Precursor Mentioned | Reference |

| Strontium Titanate (SrTiO₃) | Methylene Blue | ~93% | Pechini Method | Strontium Nitrate | mcbu.edu.tr |

| Strontium-doped TiO₂ | Janus Green B Dye | Enhanced efficiency over pure TiO₂ | Hydrothermal | Strontium Chloride | nih.gov |

| Strontium-doped TiO₂ | Methylene Blue | Higher activity than pure TiO₂ under visible light | Sol-Gel | Strontium Chloride | medtextpublications.com |

Catalytic Activities and Mechanisms Involving Strontium 2 Ethylhexanoate

Catalysis in Oxidation Processes

Role as an "Oil Drying Agent"

Strontium 2-ethylhexanoate (B8288628) is recognized in the coatings industry as a "drier" or "siccative," an additive that accelerates the transformation of a liquid paint or varnish film into a solid, durable coating. researchgate.netatamanchemicals.com This process, known as oxidative curing, is essential for materials based on drying oils, such as alkyd resins. atamanchemicals.com

The drying mechanism is a complex, metal-catalyzed autoxidation process. It involves the reaction of unsaturated fatty acid chains in the resin with atmospheric oxygen to form a cross-linked polymer network. Driers are classified based on their specific role in this process.

Primary Driers: These are strong oxidation catalysts, such as cobalt and manganese salts, that act as "surface driers." They rapidly catalyze the decomposition of hydroperoxides, which initiates the formation of free radicals needed for polymerization at the air-coating interface. This can sometimes lead to rapid surface skinning while the underlying film remains wet. arihantmetallica.inmdpi.com

Through Driers: Strontium 2-ethylhexanoate functions as a "through drier" (also known as a secondary or auxiliary drier). Its primary role is not to initiate oxidation but to ensure the curing process occurs uniformly throughout the entire depth of the film. This action prevents surface wrinkling and ensures the development of a hard, thoroughly cured coating. Through driers are believed to work by forming coordination complexes with the hydroxyl and carboxyl groups on the polymer chains. This interaction helps to keep the polymer matrix open, facilitating deeper oxygen penetration and allowing solvents to escape.

| Drier Type | Primary Metal Examples | Function | Mechanism of Action |

|---|---|---|---|

| Primary (Surface) Drier | Cobalt, Manganese | Catalyzes oxidation at the film surface | Promotes rapid hydroperoxide decomposition to initiate polymerization |

| Through Drier | Strontium, Zirconium, Lead (historical) | Ensures uniform drying throughout the film | Forms coordination bonds with resin, keeping the matrix open for oxygen |

| Auxiliary Drier | Calcium, Barium | Improves performance of other driers, wets pigments | Assists with pigment dispersion and reduces loss-of-dry effect |

Applications in Organic Synthesis Oxidation Reactions

While the most prominent industrial application of this compound in catalytic oxidation is its role as a siccative in coatings, strontium compounds are also finding utility as promoters in more traditional organic synthesis oxidation reactions. researchgate.netamericanelements.com

The function as a siccative is, in itself, a specialized application of catalytic oxidation, where the catalyst accelerates the oxidation and polymerization of fatty acids. atamanchemicals.com Beyond this, research indicates that strontium can enhance the activity of other primary oxidation catalysts.

A notable example is in the selective oxidation of alcohols. A study demonstrated that the addition of strontium(II) to a cobalt aluminate nanocatalyst significantly improved its catalytic performance for the selective oxidation of various alcohols, such as the conversion of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net In this context, strontium is not the sole catalyst but acts as a crucial promoter, enhancing the efficiency and activity of the primary catalytic material. researchgate.net While the precise mechanism of promotion is a subject of ongoing research, it is thought to involve modification of the electronic properties or morphology of the main catalyst. researchgate.net

The use of strontium compounds as catalyst supports, such as strontium hydroxide (B78521) for gold-based nanoparticles, has also been shown to yield stable and effective catalysts for alcohol oxidation. scielo.br These findings underscore the emerging role of strontium in developing advanced catalytic systems for selective oxidation processes in organic chemistry.

| Catalytic System | Substrate | Product | Role of Strontium | Reference Finding |

|---|---|---|---|---|

| Strontium(II)-promoted Cobalt Aluminate | Benzyl Alcohol | Benzaldehyde | Promoter | Addition of Sr(II) enhanced the catalytic activity for selective alcohol oxidation. researchgate.net |

| Gold Nanoparticles on Strontium Hydroxide Support | Benzyl Alcohol | Benzaldehyde | Support Material | Created a stable, reusable catalyst for selective alcohol oxidation. scielo.br |

| This compound with Cobalt Soap | Alkyd Resin | Cross-linked Polymer Film | Co-catalyst (Through Drier) | Induces a harder film and improves overall curing in oxidative drying. mdpi.com |

Spectroscopic and Structural Characterization of Strontium 2 Ethylhexanoate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the molecular-level bonding and functional groups present in a compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for characterizing strontium 2-ethylhexanoate (B8288628) by identifying its functional groups and probing the coordination environment of the strontium ion. The infrared spectrum of metal carboxylates, such as strontium 2-ethylhexanoate, is dominated by the stretching vibrations of the carboxylate (COO⁻) group.

The positions of the asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching bands are particularly informative. For the free 2-ethylhexanoate anion, these bands appear at specific frequencies. However, when coordinated to a metal ion like strontium, the positions of these bands shift. The magnitude of the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can help distinguish between different coordination modes of the carboxylate ligand to the metal center. nist.gov

Key Coordination Modes and Their FTIR Signatures:

Ionic: In a purely ionic bond, the carboxylate group is symmetric, and the interaction with the metal ion is primarily electrostatic.

Monodentate: The carboxylate ligand binds to the strontium ion through only one of its oxygen atoms.

Bidentate Chelating: The carboxylate ligand forms a ring structure by binding to the same strontium ion through both oxygen atoms.

Bidentate Bridging: The carboxylate ligand bridges two different strontium ions.

Each of these binding modes results in a different electronic environment for the carboxylate group, leading to distinct shifts in the νₐₛ(COO⁻) and νₛ(COO⁻) bands. nist.gov In studies of related metal 2-ethylhexanoate complexes, the region between 1500 cm⁻¹ and 1720 cm⁻¹ is critical for observing these changes. nist.gov For instance, analysis of various metal 2-ethylhexanoates shows characteristic peaks around 1550 cm⁻¹ and 1415 cm⁻¹ for asymmetric and symmetric carboxylate stretching, respectively. nist.gov The presence of multiple peaks in this region can indicate a more complex, oligomeric structure with several types of ligand binding. nist.gov

Table 1: Typical FTIR Data for Metal Carboxylates

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |

|---|---|---|

| Asymmetric Carboxylate Stretch (νₐₛ) | 1500 - 1720 | Sensitive to the coordination mode of the carboxylate group. nist.gov |

| Symmetric Carboxylate Stretch (νₛ) | 1400 - 1450 | Also dependent on the metal-ligand interaction. nist.gov |

| C-H Stretching | 2800 - 3000 | Confirms the presence of the ethylhexanoate alkyl chains. |

Raman spectroscopy serves as a complementary technique to FTIR for investigating the structural properties of this compound. It measures the inelastic scattering of light, providing information about molecular vibrations. This method is particularly useful for studying the crystalline lattice structure and identifying specific polymorphs or precipitated phases. nih.gov

In the context of strontium compounds, Raman spectroscopy has been effectively used to determine the incorporation of strontium ions into crystal lattices, such as calcite. nih.gov This is achieved by identifying shifts in the lattice bands of the host material caused by the presence of the strontium impurity. Similarly, for this compound, Raman analysis could be employed to:

Confirm the molecular structure by analyzing the vibrational modes of the carboxylate group and the alkyl chains.

Identify crystalline phases and polymorphs , as different crystal structures would produce distinct Raman spectra. nih.gov

Analyze precipitates that may form from solutions containing this compound, helping to elucidate reaction or degradation mechanisms.

Diffraction Techniques for Crystalline Structure Elucidation

X-ray diffraction techniques are indispensable for determining the arrangement of atoms within a crystalline solid, providing definitive information on its structure.

Powder X-ray Diffraction (PXRD) is a rapid and powerful analytical tool used to analyze polycrystalline or powdered samples of this compound. bohrium.com The technique involves irradiating the sample with X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffraction pattern is a unique fingerprint of the material's crystalline structure.

Applications of PXRD for this compound include:

Phase Identification: The primary use of PXRD is to identify the crystalline phases present in a sample by comparing its diffraction pattern to reference patterns in databases like the Crystallography Open Database (COD) or the International Centre for Diffraction Data (ICDD). rsc.orgresearchgate.net This is crucial for confirming the synthesis of the desired compound and for detecting any impurities or unreacted starting materials. rsc.org

Polymorph Discrimination: Different crystalline forms (polymorphs) of the same compound will produce distinct XRD patterns, making PXRD an essential tool for identifying the specific polymorph of this compound. rsc.org

Lattice Parameter Determination: By analyzing the positions of the diffraction peaks according to Bragg's Law (nλ = 2dsinθ), the dimensions of the unit cell (the basic repeating unit of the crystal) can be precisely calculated. bohrium.com

Purity Measurement: The presence of sharp, well-defined peaks indicates a highly crystalline material, while the absence of peaks from other phases can confirm sample purity. researchgate.net The presence of a broad hump in the pattern may indicate amorphous content.

In studies where this compound is used as a precursor to form other materials, such as mixed-metal oxides, XRD is used to characterize the final product's crystal structure.

For the unambiguous and complete determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (SCXRD) is the definitive technique. This method requires a single, high-quality crystal of this compound. By analyzing the complex diffraction pattern produced when the crystal is rotated in an X-ray beam, a detailed model of the atomic arrangement can be constructed.

Information obtained from SCXRD includes:

Exact Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the this compound molecule.

Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice.

Molecular Conformation: The specific spatial arrangement of the atoms, including the conformation of the flexible ethylhexanoate chains.

Intermolecular Interactions: Details on how the molecules pack together in the crystal, including any weak interactions that stabilize the structure.

Absolute Configuration: For chiral molecules, the absolute arrangement of atoms in space can be determined.

While a challenging experiment that relies on the ability to grow a suitable single crystal, SCXRD provides the most complete structural picture possible.

Table 2: Information Derived from X-ray Diffraction Techniques

| Technique | Sample Type | Key Information Obtained |

|---|---|---|

| Powder XRD (PXRD) | Polycrystalline powder | Phase identification, sample purity, lattice parameters, polymorph discrimination. bohrium.comrsc.orgresearchgate.net |

| Single-Crystal XRD (SCXRD) | Single crystal | Complete molecular structure (bond lengths/angles), crystal packing, intermolecular interactions, absolute configuration. |

Microscopic and Surface Analysis Methods

Microscopic and surface analysis techniques are employed to investigate the morphology, topography, and elemental composition of this compound and materials derived from it.

Techniques such as Scanning Electron Microscopy (SEM) are used to obtain high-resolution images of a sample's surface. In studies involving materials prepared from metal 2-ethylhexanoate precursors, SEM is frequently used to examine the surface microstructure and morphology of the resulting films or particles. For instance, in the preparation of a Ba-Sr-Co-Fe oxide film using this compound as a precursor, Field-Emission SEM (FE-SEM) was utilized to study the surface microstructure.

When coupled with Energy-Dispersive X-ray Spectroscopy (EDXS or EDS), SEM can also provide elemental analysis. This combination allows for the mapping of elemental distributions across the sample's surface, confirming the presence and distribution of strontium and other elements.

X-ray Photoelectron Spectroscopy (XPS) is another powerful surface analysis technique that can provide information about the elemental composition and chemical states of the atoms on the surface of a material. rsc.org It has been used to study the surface films on metals, where metal carboxylates were identified as major components. rsc.org For this compound, XPS could be used to analyze the Sr 3d, O 1s, and C 1s core level spectra to understand the surface chemistry.

Elemental and Compositional Analysis

Determining the elemental composition and chemical states of the constituent elements is crucial for confirming the identity and purity of this compound.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used to determine the elemental composition of a sample. It can detect and quantify most elements in the periodic table at trace levels.

In the context of materials science, ICP-OES is used to confirm the stoichiometry of synthesized materials. For example, in the synthesis of chromium(III) 2-ethylhexanoate, ICP-OES analysis was used to demonstrate the presence and concentration of chromium. osti.gov Similarly, for lead halide-based coordination polymers, ICP-OES was used to determine the loading of platinum nanoparticles. rsc.org For this compound, which is often sold as a solution, ICP-OES would be the standard method to verify the strontium concentration, often specified as a percentage (e.g., 8-12% Sr). thermofisher.com

Table 2: Example ICP-OES Data for Metal-Containing Compounds This table provides illustrative examples of ICP-OES applications, as specific batch analysis data for this compound is proprietary.

| Sample | Element Analyzed | Reported Concentration | Reference |

|---|---|---|---|

| Chromium(III) 2-ethylhexanoate | Cr | 12.4% | osti.gov |

| Pt on TJU-11(Br) photocatalyst | Pt | 0.43 wt% | rsc.org |

| Pt on TJU-13(Br) photocatalyst | Pt | 0.35 wt% | rsc.org |

| Pt on TJU-15(Br) photocatalyst | Pt | 0.44 wt% | rsc.org |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For strontium compounds, XPS can identify the characteristic binding energies of the strontium core levels (e.g., Sr 3d). The Sr 3d spectrum typically shows a doublet corresponding to Sr 3d₅/₂ and Sr 3d₃/₂. For instance, in strontium oxide (SrO) nanorods, the Sr 3d₅/₂ and Sr 3d₃/₂ peaks have been observed at approximately 132.7 eV and 134.4 eV, respectively. researchgate.net For strontium carbonate (SrCO₃), these peaks appear at around 133.5 eV and 135.2 eV. researchgate.net The exact binding energies for this compound would be specific to its chemical environment, influenced by the carboxylate groups. XPS analysis of the O 1s and C 1s regions would further provide information about the carboxylate functionality and the ethylhexanoate ligand.

Table 3: Representative XPS Binding Energies for Strontium in Various Compounds This table provides reference binding energies for strontium in different chemical environments. The values for this compound would need to be determined experimentally.

| Compound | Sr 3d₅/₂ Binding Energy (eV) | Sr 3d₃/₂ Binding Energy (eV) | Reference |

|---|---|---|---|

| Strontium Oxide (SrO) | ~132.7 | ~134.4 | researchgate.net |

| Strontium Carbonate (SrCO₃) | ~133.5 | ~135.2 | researchgate.net |

| Strontium Sulfate (SrSO₄) | Not specified | Not specified | aip.org |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the composition of the final residue. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization.

For metal carboxylates, TGA typically shows a decomposition pathway that leads to the formation of a metal oxide or carbonate. A study on the thermal decomposition of various strontium carboxylates showed that they decompose to form strontium oxides in the temperature range of 380-510°C. researchgate.net The decomposition process can be complex, often involving intermediate steps. For strontium trifluoroacetate (B77799) adducts, thermal decomposition in the solid state was found to yield strontium fluoride (B91410) (SrF₂). acs.org In the case of an iron-carboxylate metal-organic framework, TGA combined with other techniques suggested that ligand decarboxylation occurs above 200 °C. nih.gov

Table 4: Illustrative Thermal Decomposition Data for Strontium Carboxylates This table is based on general findings for strontium carboxylates, as a specific TGA/DSC curve for this compound was not available in the reviewed literature.

| Compound Type | Decomposition Temperature Range (°C) | Final Product | Reference |

|---|---|---|---|

| Strontium Carboxylates (general) | 380 - 510 | Strontium Oxides | researchgate.net |

| Strontium Trifluoroacetate Adducts | Not specified | Strontium Fluoride | acs.org |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

In the context of its use in forming complex oxides, such as barium strontium titanate (BST) thin films, the thermal decomposition of the precursor mixture containing this compound is a critical process step. researchgate.net The analysis of these precursor solutions would reveal the temperature ranges at which the organic ligands are removed, leading to the formation of the final inorganic film.

A hypothetical TGA profile for this compound would be expected to show a primary weight loss step corresponding to the decomposition of the organic ligands. The onset temperature of this decomposition would be a key indicator of its thermal stability.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 100 - 200 | Minor | Loss of residual solvent or moisture |

| 250 - 450 | Major | Decomposition of 2-ethylhexanoate ligands |

| > 450 | Stable | Formation of inorganic strontium residue |

This table is hypothetical and for illustrative purposes, as specific experimental data for pure this compound is not available.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallization

Differential scanning calorimetry measures the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov This technique is instrumental in identifying melting points, glass transitions, and crystallization events. For this compound, DSC would provide crucial information about its physical state and phase changes upon heating and cooling.

While specific DSC thermograms for this compound are not widely published, the technique is frequently applied to materials synthesized using this precursor. For example, in the preparation of nano-sized barium strontium titanate thin films, DSC is used to study the crystallization behavior of the resulting material. researchgate.net The thermal characteristics of the precursor, including its melting or softening point, would directly impact the homogeneity and subsequent crystallization of the derived thin films.

The analysis of similar metal 2-ethylhexanoates by DSC, often in conjunction with TGA, helps to correlate thermal events with decomposition steps, providing a more complete picture of the thermal behavior. For this compound, a DSC curve would be expected to show endothermic peaks corresponding to melting or other phase transitions and potentially exothermic peaks related to crystallization or decomposition.

Expected Thermal Transitions for this compound from DSC

| Transition | Expected Temperature Range (°C) | Description |

| Melting Point | Variable | Transition from solid to liquid state |

| Crystallization | Variable (on cooling) | Exothermic process of ordered solid formation |

| Decomposition | > 250 | Exothermic or endothermic peaks associated with bond breaking |

This table is based on general expectations for metal carboxylates, as specific experimental data for pure this compound is not available.

Solution-Phase Characterization

The behavior of this compound in solution is critical for its use in applications such as catalysts for polymerization and as precursors in solution-based deposition techniques. americanelements.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the 2-ethylhexanoate ligand by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the alkyl chain. The integration of the proton signals would also allow for the verification of the stoichiometry of the complex.

Although specific NMR spectra for this compound are not readily found in the literature, the analysis of the parent 2-ethylhexanoic acid and other metal 2-ethylhexanoate complexes provides a basis for predicting the expected spectral features. The coordination of the carboxylate group to the strontium ion would likely induce shifts in the signals of the nearby protons and carbons compared to the free acid. Advanced NMR techniques could potentially provide insights into the aggregation state of the complex in different solvents.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. sepscience.comresolvemass.cawyatt.com When this compound is used as a catalyst or initiator in polymerization reactions, GPC is an essential tool for characterizing the resulting polymers. atamanchemicals.comresearchgate.net

The analysis does not directly characterize this compound itself but rather the polymers produced in its presence. By analyzing the polymer, one can infer the effectiveness and nature of the catalytic activity of the strontium complex. The molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the polymer, determined by GPC, provide information about the control over the polymerization process. resolvemass.ca For example, a narrow PDI would suggest a well-controlled polymerization initiated by the this compound.

Typical GPC Data for a Polymer Synthesized Using a this compound Catalyst

| Parameter | Value | Significance |

| Number Average Molecular Weight (Mn) | Varies with reaction conditions | Relates to the total weight of the polymer divided by the number of molecules. |

| Weight Average Molecular Weight (Mw) | Varies with reaction conditions | More sensitive to the presence of high molecular weight chains. |

| Polydispersity Index (PDI = Mw/Mn) | Varies with reaction conditions | Indicates the breadth of the molecular weight distribution. |

This table represents typical parameters obtained from GPC analysis of a polymer and is for illustrative purposes.

UV-Visible Spectroscopy for Electronic Transitions and Solution Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions. For this compound, the primary absorbing species is the carboxylate group of the 2-ethylhexanoate ligand. The strontium ion itself, being a closed-shell d⁰ metal, is not expected to have electronic transitions in the UV-Vis range.

The UV-Vis spectrum of this compound in a suitable solvent would likely show an absorption band in the ultraviolet region, corresponding to the n → π* and/or π → π* transitions of the carboxylate group. The position and intensity of this absorption could be influenced by the coordination to the strontium ion and the solvent environment. While UV-Vis is not a primary tool for structural elucidation of this compound, it can be useful for quantitative analysis to determine the concentration of the complex in solution, provided a calibration curve is established. Studies on other metal carboxylates have used UV-Vis to investigate monomeric-dimeric equilibria in solution. researchgate.net

Theoretical and Computational Studies of Strontium 2 Ethylhexanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. northwestern.edu For Strontium 2-ethylhexanoate (B8288628), these calculations can predict the nature of the strontium-oxygen bond, the charge distribution within the molecule, and its spectroscopic characteristics.

The bonding in Strontium 2-ethylhexanoate is primarily ionic, characterized by the electrostatic attraction between the Sr²⁺ cation and the two 2-ethylhexanoate (C₈H₁₅O₂⁻) anions. DFT calculations on similar metal carbonyl complexes, including those with strontium, indicate that heavier alkaline earth metals like strontium can utilize their d-orbitals in covalent bonding to some extent. acs.org

In strontium carboxylates, the Sr-O bond is a key feature. Studies on strontium-carboxylate-based coordination polymers reveal that the Sr-O bond distances between strontium and the carboxylate oxygen atoms typically range from 2.555(2) to 2.755(2) Å. acs.org The coordination environment around the strontium ion is flexible, with coordination numbers varying depending on the steric bulk of the carboxylate ligand and the presence of other coordinating species. Solid-state NMR studies on strontium aryl carboxylates, supported by DFT calculations, have shown that the electric field gradient tensor at the ⁸⁷Sr nucleus is sensitive to the coordination number and the nature of the atoms in the first coordination sphere. psu.edu

The 2-ethylhexanoate ligand features a chiral center at the second carbon atom, though it is typically used as a racemic mixture. epa.gov The carboxylate group can coordinate to the strontium ion in several modes, including monodentate, bidentate chelating, and bidentate bridging, leading to the potential formation of oligomeric or polymeric structures in the solid state and in non-polar solvents.

Table 6.1: Calculated Bonding Parameters for Strontium Carboxylate Systems

| Parameter | Typical Value Range | Method of Determination | Reference |

| Sr-O Bond Distance (Å) | 2.555 - 2.755 | Single-Crystal X-ray Diffraction, DFT | acs.org |

| Sr-O-Sr Bond Angle (°) | 92.61 - 107.52 | Single-Crystal X-ray Diffraction | acs.org |

| Coordination Number of Sr²⁺ | 6 - 8 | Solid-State NMR, DFT | psu.edu |

Theoretical calculations can predict spectroscopic data, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which are valuable for experimental characterization.

Infrared (IR) Spectroscopy: DFT calculations on carboxylate anions and their metal complexes have shown a correlation between the coordination geometry and the stretching frequencies of the carboxylate group. unimelb.edu.au The key IR bands for this compound are the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν = ν_as - ν_s) is often used to infer the coordination mode of the carboxylate ligand. Theoretical studies on various metal carboxylates can help in assigning these bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations, specifically using the GIPAW (Gauge-Including Projector-Augmented Wave) method, have been successful in predicting ⁸⁷Sr NMR parameters for strontium complexes. psu.edu These calculations show a strong correlation between the calculated and experimental quadrupole coupling constants, which are sensitive to the local symmetry of the strontium coordination environment. psu.edu For the ¹H and ¹³C NMR spectra of the 2-ethylhexanoate ligand, computational methods can predict chemical shifts, although these are heavily influenced by the solvent and the dynamic nature of the molecule in solution.

Table 6.2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Feature | Predicted Frequency/Shift Range | Basis of Prediction |

| Infrared (IR) | Asymmetric COO⁻ stretch | ~1540 cm⁻¹ | Analogy with other metal 2-ethylhexanoates |

| Infrared (IR) | Symmetric COO⁻ stretch | ~1450 cm⁻¹ | Analogy with other metal 2-ethylhexanoates |

| ⁸⁷Sr NMR | Quadrupole Coupling Constant | Dependent on coordination geometry | DFT calculations on strontium aryl carboxylates psu.edu |

The predicted values are based on analogies with similar compounds due to the absence of specific theoretical spectra for this compound in the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding properties in the liquid phase and interactions with other species.

In solution, particularly in non-polar organic solvents used for its applications, this compound is likely to form aggregates or reverse micelles. MD simulations can be employed to study the size, shape, and stability of these aggregates. The driving force for aggregation is the interaction between the polar Sr-carboxylate head groups, which are shielded from the non-polar solvent by the aliphatic tails of the 2-ethylhexanoate ligands.

Ab initio MD simulations of the interaction between carboxylate anions and divalent metal ions like Sr²⁺ in water have shown that the interaction free energy and the dynamics of the solvent play a crucial role in the association process. acs.org These studies indicate that the interaction of Sr²⁺ with carboxylate groups is significant, influencing the local structure of the solvent. acs.org While these simulations are in aqueous environments, the fundamental interactions are relevant. Coarse-grained MD simulations are a suitable method for investigating the larger-scale aggregation behavior of such amphiphilic molecules in solution. rsc.org

This compound is a precursor for the deposition of strontium-containing thin films, for example, on silicon wafers. researchgate.net MD simulations can model the interaction of the precursor molecules with the substrate surface. For a silicon wafer, the surface is typically terminated with hydroxyl groups (Si-OH). The polar head of the this compound molecule would be expected to interact favorably with these hydroxyl groups through hydrogen bonding or coordination interactions.

Reactive force field (ReaxFF) MD simulations are particularly useful for modeling chemical reactions at interfaces, such as the initial stages of precursor decomposition and film formation on a substrate. nih.govresearchgate.net These simulations can provide atomic-level details of the adsorption process, the breaking of existing bonds, and the formation of new ones.

Table 6.3: Potential Molecular Dynamics Simulation Studies on this compound

| Studied Phenomenon | Simulation Method | Key Insights to be Gained |

| Aggregation in Toluene | Coarse-Grained MD | Size and shape of aggregates, critical aggregation concentration. |

| Adsorption on Si(100) surface | Classical MD, ReaxFF | Adsorption energy, orientation of the molecule on the surface, initial decomposition steps. |

| Interaction with water molecules | Ab Initio MD | Hydration structure around the Sr²⁺ ion, dynamics of water exchange. aip.org |

Reaction Mechanism Modeling

Understanding the reaction mechanisms of this compound is important for controlling its applications, such as in the synthesis of materials or as a catalyst. Theoretical modeling can be used to explore potential reaction pathways and their energetics.

The thermal decomposition (pyrolysis) of metal carboxylates is a common method for forming metal oxides or metals. csic.es Theoretical investigations into the pyrolysis of other metal carboxylates suggest that the decomposition can proceed through various pathways, including decarboxylation to form strontium carbonate and subsequent decomposition to strontium oxide. The specific products depend on factors like the temperature and the atmosphere. mdpi.com

Kinetic modeling has been applied to study the effect of this compound as a catalyst in oxidation reactions. dntb.gov.uaresearchgate.net These models, often based on a set of elementary reaction steps, can help to elucidate the role of the strontium complex in the catalytic cycle. For instance, it has been proposed that this compound can form intermediate adducts with reactants, which then decompose to generate free radicals, thereby accelerating the reaction. researchgate.net Quantum chemical modeling can be used to calculate the structures and stabilities of these proposed intermediates, providing support for the kinetic models. researchgate.net

Computational Studies of Catalytic Pathways

Computational chemistry offers powerful tools to elucidate the intricate mechanisms of catalytic reactions at an atomic level. acs.org For metal carboxylates like this compound, these studies are crucial for understanding their role in processes such as polymerization and oxidation catalysis. The primary goal is to map the potential energy surface of the reaction, identifying transition states and intermediates to determine the most likely reaction pathway.

Methodologies:

Density Functional Theory (DFT) is the most common method employed for studying the catalytic cycles of metal-based catalysts due to its balance of computational cost and accuracy. rsc.org A computational study of the catalytic pathways involving this compound would typically involve:

Modeling the Catalyst: The initial step is to create an accurate model of the this compound molecule and any co-catalysts or substrates involved in the reaction.

Mapping Reaction Coordinates: The reaction pathway is explored by systematically changing the geometries of the reacting molecules to simulate the approach of reactants, bond breaking, and bond formation.

Calculating Energetics: For each point along the reaction coordinate, the energy of the system is calculated. This allows for the identification of energy minima, corresponding to stable intermediates, and energy maxima, corresponding to transition states. The difference in energy between the reactants and the highest transition state gives the activation energy barrier, a key determinant of the reaction rate. rsc.org

Solvent Effects: The influence of the solvent on the catalytic process can be included through various implicit or explicit solvent models.

Application to this compound:

In a hypothetical catalytic cycle, this compound could act as a catalyst or a co-catalyst. For instance, in polymerization reactions, the strontium center could coordinate with a monomer, activating it for insertion into a growing polymer chain. A computational study would aim to elucidate the geometry of the active species, the mechanism of monomer coordination and insertion, and the role of the 2-ethylhexanoate ligands. By comparing the energy barriers of different potential pathways, the most favorable mechanism can be determined. Such studies provide insights that are often difficult to obtain through experimental means alone. byu.edu

| Computational Method | Application in Catalysis Studies | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and activation barriers. rsc.org | Predicting the most likely catalytic pathways and identifying the structure of the active catalytic species. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the catalyst and reactants over time. | Understanding the role of solvent and temperature on the catalytic process. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the reactive center is treated with high-level QM and the surrounding environment with classical MM. | Studying the catalytic activity of this compound in a complex environment like a polymer matrix. |

Simulating Precursor Decomposition and Material Formation

This compound is a key precursor in the Metal-Organic Decomposition (MOD) and Chemical Solution Deposition (CSD) techniques for fabricating strontium-containing thin films, such as strontium titanate (SrTiO₃). academie-sciences.frresearchgate.net Understanding the thermal decomposition process of the precursor is critical for controlling the microstructure and properties of the final material.

Simulation Techniques:

Reactive Molecular Dynamics (RMD) is a powerful simulation technique used to model the chemical reactions that occur during the decomposition of materials at high temperatures. researchgate.net Unlike classical molecular dynamics, RMD allows for the formation and breaking of chemical bonds, enabling the simulation of complex reaction networks. The ReaxFF force field, in particular, is often used for this purpose. jkosco.org

A simulation of the decomposition of this compound would involve the following steps:

Model Construction: A simulation box is created containing a number of this compound molecules.

Heating Simulation: The system is heated to the desired decomposition temperature, and the trajectories of all atoms are followed over time.

Analysis of Products: The simulation output is analyzed to identify the various molecular fragments and intermediate species that are formed during the decomposition process. This can provide insights into the initial steps of the breakdown of the 2-ethylhexanoate ligands and the subsequent formation of strontium-containing clusters.

Pathway Analysis: By tracking the sequence of bond-breaking and bond-forming events, the dominant reaction pathways for the decomposition can be elucidated.

Insights from Decomposition Simulations:

Simulations of the pyrolysis of metal carboxylates can reveal crucial information for materials synthesis. researchgate.netscispace.com For this compound, such simulations could predict:

The temperature at which decomposition begins.

The primary gaseous byproducts, which is important for process control.

The nature of the intermediate solid-state species, such as strontium carbonate or strontium oxide.

The mechanism of nucleation and growth of the final strontium-based material.

This information can be used to optimize experimental conditions, such as the annealing temperature and atmosphere, to achieve materials with desired properties. For example, understanding the formation of intermediate carbonate phases can inform strategies to avoid their incorporation into the final film, which can be detrimental to its electronic properties. scispace.com

| Simulation Parameter | Information Gained | Importance for Material Synthesis |

| Decomposition Temperature | Onset and completion temperatures of precursor breakdown. | Optimization of annealing temperature profiles. |

| Gaseous Byproducts | Identification of molecules released during pyrolysis. | Control of processing atmosphere and understanding of mass loss. |

| Intermediate Species | Characterization of solid-state intermediates (e.g., SrCO₃). researchgate.netscispace.com | Development of strategies to obtain pure final material phases. |

| Nucleation and Growth | Mechanism of formation of the final inorganic material. | Control of grain size and morphology of the thin film. |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Enhanced Purity and Scalability

The advancement of applications for Strontium 2-ethylhexanoate (B8288628) is intrinsically linked to the development of synthetic routes that offer higher purity and greater scalability. While traditional batch synthesis methods, often involving metathesis reactions, are well-established, future research is focused on continuous-flow processes. These methods offer superior control over reaction parameters, leading to a more consistent product with fewer impurities.

Furthermore, the exploration of novel catalytic systems could reduce reaction times and energy consumption, contributing to more scalable and cost-effective production. The use of microreactors, which has shown promise in the synthesis of nanoparticles, may also be adapted for the synthesis of the precursor itself, allowing for rapid process optimization and scale-up. The goal is to produce ultra-high purity Strontium 2-ethylhexanoate, which is critical for demanding applications in the electronics industry where even trace impurities can significantly impact device performance.

Exploration of New Material Systems Utilizing this compound as Precursor

The role of this compound as a precursor is expanding beyond its traditional uses. Researchers are actively exploring its utility in creating novel material systems with precisely engineered properties.

This compound is a key precursor in the fabrication of thin films of high-dielectric-constant (high-κ) materials, which are essential for the continued miniaturization of electronic components. ascensusspecialties.com Its primary application in this area is in the synthesis of strontium titanate (SrTiO₃), a material vital for advanced dynamic random access memory (DRAM) devices. ascensusspecialties.comwikipedia.org The development of new, cleanly volatile strontium precursors like this compound is crucial for deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). ascensusspecialties.com

Research is also focused on its use in producing complex, multi-component oxides. For instance, it is used in conjunction with other metal 2-ethylhexanoates to synthesize heterometallic oxide nanoparticles, such as those from the Aurivillius family like SrBi₄Ti₄O₁₅, which exhibit promising ferroelectric and piezoelectric properties. researchgate.net

Advanced Materials Derived from this compound Precursor

| Material | Chemical Formula | Deposition Technique | Key Property | Application |

|---|---|---|---|---|

| Strontium Titanate | SrTiO₃ | ALD, CVD, Sol-Gel | High Dielectric Constant (High-κ) | DRAM Capacitors, Microwave Devices ascensusspecialties.comwikipedia.orgresearchgate.netuitm.edu.my |

| Strontium Bismuth Titanate | SrBi₄Ti₄O₁₅ | Solution-based methods | Ferroelectric | Non-volatile memory (FeRAM) |

| Niobium-doped Strontium Titanate | Nb:SrTiO₃ | Epitaxial Growth | Electrically Conductive | Conductive substrates for perovskite oxides wikipedia.org |

In the realm of functional coatings, this compound is well-established as a siccative, or paint drier. It functions as a "through drier," ensuring uniform curing throughout the entire paint layer, which prevents surface defects like wrinkling. goldstab.compaintingbestpractices.com This is particularly important in high-solids alkyd paints where achieving consistent drying can be challenging. specialchem.com

Future research is aimed at tailoring these properties further. By modifying the ligand structure or creating mixed-metal drier systems, researchers hope to develop coatings with enhanced durability, improved adhesion, and faster curing times under diverse environmental conditions. naturalpigments.com Strontium-based driers are also seen as a more environmentally friendly alternative to traditional lead-based driers. goldstab.com

Comparison of Paint Driers in Coating Formulations

| Drier Metal | Type | Primary Function | Notes |

|---|---|---|---|

| Cobalt | Primary (Surface) | Catalyzes surface oxidation | Most active; can cause wrinkling if used alone specialchem.com |

| Manganese | Primary | Promotes both surface and through-drying | Enhances film hardness naturalpigments.com |

| Strontium | Auxiliary (Through) | Ensures uniform drying, prevents wrinkling | Effective lead replacement; works well in adverse conditions goldstab.com |

| Zirconium | Auxiliary (Through) | Improves through-drying and hardness | Commonly used lead replacement, often with Cobalt goldstab.com |

| Calcium | Auxiliary | Improves hardness and gloss, reduces defects | Acts as a pigment-wetting agent naturalpigments.com |

Development of Sustainable and Environmentally Benign Applications

The push for green chemistry is driving research into more sustainable uses for this compound. A significant area of development is its role in replacing more toxic compounds in industrial applications. As previously mentioned, its use as a substitute for lead in paint driers is a key example of this trend. goldstab.com

Furthermore, there is growing interest in "green" synthesis routes for producing strontium-based materials. Research has demonstrated the feasibility of using plant extracts for the biosynthesis of strontium oxide nanoparticles, offering a more environmentally friendly alternative to conventional chemical methods. researchgate.netnih.govresearchgate.net While not directly involving this compound as the starting material, this research highlights a broader trend toward sustainable nanotechnology that could influence future precursor selection and synthesis. The compound is also noted for its utility in materials for solar energy and water treatment applications, pointing to its potential role in developing sustainable technologies. americanelements.com

Integration with Nanotechnology for Advanced Functional Materials

The integration of this compound with nanotechnology is a highly promising research avenue. Its solubility and decomposition characteristics make it an excellent precursor for the synthesis of a variety of strontium-containing nanoparticles with unique properties.

A critical review of metal 2-ethylhexanoates highlights their extensive application in materials science, particularly in the preparation of metal halide and oxide nanoparticles. researchgate.net For example, high-purity strontium fluoride (B91410) (SrF₂) nanoparticles, which have applications in biomedical imaging and optics, can be synthesized by mixing this compound with a fluorine source and spraying the liquid into a flame. researchgate.net This method allows for control over particle size and morphology. researchgate.net Similarly, sol-gel and co-precipitation methods are being explored to produce strontium oxide (SrO) nanoparticles for use in catalysis, sensing, and energy storage. orientjchem.orgresearchgate.net

Strontium-Based Nanoparticles and Synthesis Insights

| Nanoparticle | Synthesis Method | Precursor Type | Potential Applications |

|---|---|---|---|

| Strontium Fluoride (SrF₂) | Flame Spray Pyrolysis | This compound researchgate.net | Optical materials, Bio-imaging researchgate.netnih.gov |

| Strontium Oxide (SrO) | Sol-Gel, Co-precipitation | Strontium Nitrate (B79036), Strontium Chloride orientjchem.orgresearchgate.net | Catalysis, Gas Sensors, Energy Storage researchgate.netresearchgate.net |

| Strontium Oxide (SrO) | Green Synthesis (Plant Extract) | Strontium Nitrate, Strontium Chloride researchgate.netnih.gov | Biomedical, Antimicrobial researchgate.net |

| Cerium-doped Strontium Fluoride (SrF₂:Ce³⁺) | Chemical Co-precipitation | Not specified | Gamma Ray Detection, Scintillators researchgate.netdergipark.org.tr |

Synergistic Effects in Mixed-Metal Organometallic Precursors

The combination of this compound with other organometallic precursors is a key strategy for creating materials with enhanced or entirely new functionalities. The resulting synergistic effects are a major focus of current research. By carefully selecting the combination of metal precursors, scientists can fine-tune the properties of the final material.

For example, in the synthesis of (Ba₁₋ₓSrₓ)₂Ti₉O₂₀ ceramics, doping with strontium modifies the crystal structure and significantly alters the microwave dielectric properties of the material. acs.org Similarly, modifying Mg-Al mixed oxide catalysts with strontium has been shown to alter the acidic and basic properties of the catalyst, thereby influencing its performance and the distribution of products in the catalytic conversion of ethanol. nih.govacs.org The use of this compound alongside bismuth(III) 2-ethylhexanoate to form SrBi₄Ti₄O₁₅ nanoparticles is another example where the combination of elements leads to desirable ferroelectric properties not present in the individual oxides. researchgate.net This approach allows for the rational design of complex functional materials for a wide range of applications.

Q & A

Q. What are the standard synthesis protocols for preparing strontium 2-ethylhexanoate, and how can its purity be verified?

this compound is typically synthesized by reacting strontium salts (e.g., strontium chloride or hydroxide) with 2-ethylhexanoic acid under controlled conditions. Purity verification involves Fourier-transform infrared spectroscopy (FTIR) to confirm the carboxylate-strontium bond (∼1540–1650 cm⁻¹) and inductively coupled plasma mass spectrometry (ICP-MS) to quantify strontium content (8–12% by weight) . Gas chromatography (GC) can detect residual solvent or unreacted acid.

Q. What are the key challenges in handling this compound due to its physical properties?

The compound’s high viscosity (as a 40% solution in 2-ethylhexanoic acid) complicates precise volumetric measurements. To mitigate this, pre-warming the solution to 30–40°C reduces viscosity, and gravimetric dispensing is recommended. Storage in airtight, corrosion-resistant containers at 4–10°C prevents oxidation and moisture absorption, as strontium carboxylates are hygroscopic .

Q. How does this compound compare to other strontium carboxylates (e.g., strontium acetate) in catalytic applications?

this compound’s branched alkyl chain enhances solubility in nonpolar solvents, making it preferable for homogeneous catalysis in organic synthesis. In contrast, strontium acetate’s polar structure limits its use to aqueous systems. Comparative studies should include kinetic analyses (e.g., turnover frequency) in model reactions like esterifications or polymerizations .

Advanced Research Questions

Q. How can strontium isotope analysis (⁸⁷Sr/⁸⁶Sr) be applied to trace the origin of this compound in archaeological or geological studies?

Thermal ionization mass spectrometry (TIMS) provides high-precision ⁸⁷Sr/⁸⁶Sr ratios (δ⁸⁷Sr) to differentiate geological sources. For example, in material provenance studies, samples are digested in HNO₃, purified via ion-exchange chromatography, and analyzed with TIMS (precision: ±0.00005). Calibration against NIST SRM 987 is critical .

Q. What methodologies resolve contradictions in reported strontium content (8–12%) for commercial this compound solutions?

Discrepancies arise from batch-to-batch variability in synthesis or degradation during storage. Researchers should employ ICP-MS or atomic absorption spectroscopy (AAS) to independently quantify strontium. Cross-validation with EDTA titration (using eriochrome black T as an indicator) ensures accuracy .

Q. How does this compound function as a catalyst in cross-coupling reactions, and what spectroscopic techniques confirm its active intermediates?

In Suzuki-Miyaura reactions, the compound likely stabilizes palladium nanoparticles via carboxylate coordination. In situ X-ray absorption spectroscopy (XAS) at the Sr K-edge (16.10 keV) and Pd L₃-edge (3.17 keV) can elucidate coordination geometry. Nuclear magnetic resonance (NMR) monitoring of reaction aliquots identifies transient intermediates .

Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

The compound is incompatible with strong oxidizers (e.g., peroxides), necessitating inert-atmosphere gloveboxes (<1 ppm O₂) for air-sensitive syntheses. Personal protective equipment (PPE) must include nitrile gloves, chemical goggles, and flame-retardant lab coats. Emergency protocols for skin contact require immediate washing with 5% acetic acid to neutralize residual strontium .

Q. How can researchers optimize experimental designs to minimize interference from 2-ethylhexanoic acid solvent in spectroscopic analyses?

Solvent interference in FTIR or Raman spectra is mitigated by baseline subtraction using solvent-only controls. For nuclear magnetic resonance (NMR), deuterated solvents (e.g., DMSO-d₆) shift residual proton signals away from analyte peaks. Alternatively, centrifugal filtration removes the solvent prior to analysis .

Q. What statistical approaches are recommended for multi-isotope provenance studies involving this compound?

Machine learning algorithms (e.g., k-means clustering or principal component analysis) integrate ⁸⁷Sr/⁸⁶Sr with δ¹³C, δ¹⁸O, or trace element data to improve origin discrimination. Likelihood-based models, such as Bayesian mixing models, quantify source contributions while accounting for isotopic overlap .

Q. What are the implications of this compound’s hydrolysis kinetics for environmental fate studies?

Hydrolysis rates (pH-dependent) determine its persistence in aqueous systems. Pseudo-first-order kinetics experiments at pH 2–12, monitored via conductivity or Sr²⁺ ion-selective electrodes, reveal rapid decomposition below pH 4. Ecological risk assessments should model hydrolysis products (e.g., Sr²⁺, 2-ethylhexanoic acid) using quantitative structure-activity relationship (QSAR) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.